molecular formula C20H24N2O4S B448170 methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate

methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B448170
M. Wt: 388.5g/mol
InChI Key: LPPJZNMMQHVDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Carbamoyl Group: The diethylcarbamoyl group can be introduced via a nucleophilic substitution reaction using diethylamine and a suitable leaving group.

    Attachment of the Methylphenylcarbonyl Group: This step involves the acylation of the thiophene ring with 2-methylbenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The thiophene ring can interact with aromatic residues in proteins, while the carbamoyl and carbonyl groups can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 5-(diethylcarbamoyl)-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
  • **Methyl 5-(diethylcarbamoyl)-2-[(2-ethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

Uniqueness

methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 2-methylphenylcarbonyl group, in particular, differentiates it from other similar compounds and may enhance its binding affinity to certain biological targets.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-6-22(7-2)19(24)16-13(4)15(20(25)26-5)18(27-16)21-17(23)14-11-9-8-10-12(14)3/h8-11H,6-7H2,1-5H3,(H,21,23)

InChI Key

LPPJZNMMQHVDMM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)OC)C

Origin of Product

United States

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